3-(4-Chlorophenoxy)propanoyl chloride
CAS No.: 4878-06-2
Cat. No.: VC8121301
Molecular Formula: C9H8Cl2O2
Molecular Weight: 219.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4878-06-2 |
|---|---|
| Molecular Formula | C9H8Cl2O2 |
| Molecular Weight | 219.06 g/mol |
| IUPAC Name | 3-(4-chlorophenoxy)propanoyl chloride |
| Standard InChI | InChI=1S/C9H8Cl2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2 |
| Standard InChI Key | YXSGXTGSPAHLRB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1OCCC(=O)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1OCCC(=O)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
3-(4-Chlorophenoxy)propanoyl chloride (systematic IUPAC name: propanoyl chloride, 3-(4-chlorophenoxy)-) is an organochlorine compound with the molecular formula C₉H₈Cl₂O₂. Its structure consists of a propanoyl chloride chain (CH₂CH₂COCl) linked to a 4-chlorophenoxy group. The chlorophenoxy moiety introduces electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic acyl substitution reactions .
Table 1: Key Physicochemical Properties
The compound’s reactivity is attributed to the acyl chloride functional group, which undergoes hydrolysis, aminolysis, and esterification. Its instability in aqueous environments necessitates anhydrous handling .
Synthesis Pathways and Optimization
Precursor Synthesis: 3-(4-Chlorophenoxy)propanoic Acid
The synthesis of 3-(4-chlorophenoxy)propanoyl chloride typically begins with the preparation of its carboxylic acid precursor, 3-(4-chlorophenoxy)propanoic acid. A validated method involves:
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Etherification: Reacting 4-chlorophenol with acrylic acid derivatives under basic conditions to form the phenoxypropanoic acid backbone .
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Hydrogenation: Catalytic hydrogenation of intermediate esters using palladium catalysts (e.g., 5% Pd/zeolite) in ethyl acetate at 40°C achieves a 98% yield of the acid .
Key Reaction:
This step is critical for ensuring high purity, as impurities in the acid precursor directly affect the acyl chloride’s reactivity .
Acyl Chloride Formation
Conversion of the carboxylic acid to the acyl chloride employs phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂). A one-pot procedure using PCl₃ in xylene at reflux (110–120°C) achieves an 82% yield, outperforming toluene-based methods (52% yield) .
Mechanism:
The reaction’s efficiency depends on stoichiometric control and moisture exclusion. Excess PCl₃ is removed via distillation, yielding the acyl chloride as a pale-yellow liquid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared (IR) Spectroscopy
These spectral features align with analogous chlorophenoxy acyl chlorides, confirming functional group integrity .
Applications in Organic Synthesis
3-(4-Chlorophenoxy)propanoyl chloride serves as a key intermediate in:
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Agrochemicals: Synthesis of herbicidal ionic liquids (HILs) via quaternization with tertiary amines .
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Pharmaceuticals: Production of salicylanilide anthelmintics like rafoxanide, where it facilitates amide bond formation with aromatic amines .
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Polymer Chemistry: Incorporation into copolymers for controlled-release formulations .
Example Reaction with Amines:
This reaction is pivotal for generating bioactive amides with enhanced lipophilicity due to the chlorophenoxy group .
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